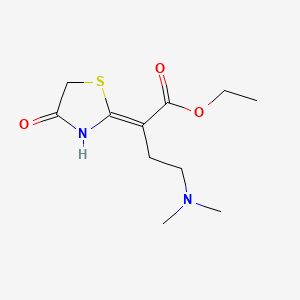
Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride: is a chemical compound that belongs to the piperazine class. Piperazines are a group of chemicals that have a wide range of applications in pharmaceuticals, agriculture, and industrial processes. This particular compound is known for its unique structure, which includes an allyl group and a cyclohexyl group attached to the piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride typically involves the reaction of 1-allylcyclohexylamine with 4-methylpiperazine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to a specific temperature and maintained for a certain period to complete the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, and the reaction is monitored using advanced analytical techniques to ensure high yield and purity. The product is then purified using methods such as crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions: Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or bromine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or alcohols.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride is used as a building block in the synthesis of various organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents.
Industry: In industrial applications, this compound is used as a catalyst and as an intermediate in the production of other chemicals.
Mecanismo De Acción
The mechanism of action of Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitters. The compound may also interact with ion channels and receptors, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
1-Benzylpiperazine: Known for its stimulant properties and used as a recreational drug.
1-(3-Chlorophenyl)piperazine: Used in the synthesis of antidepressants and studied for its effects on serotonin receptors.
1-(3-Trifluoromethylphenyl)piperazine: Often used in combination with other piperazines for its entactogenic effects.
Uniqueness: Piperazine, 1-(1-allylcyclohexyl)-4-methyl-, hydrochloride is unique due to its specific structural features, including the allyl and cyclohexyl groups. These structural elements contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
21602-46-0 |
|---|---|
Fórmula molecular |
C14H26N2 |
Peso molecular |
222.37 g/mol |
Nombre IUPAC |
1-methyl-4-(1-prop-2-enylcyclohexyl)piperazine |
InChI |
InChI=1S/C14H26N2/c1-3-7-14(8-5-4-6-9-14)16-12-10-15(2)11-13-16/h3H,1,4-13H2,2H3 |
Clave InChI |
BRDRYQGYAFMUGG-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2(CCCCC2)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



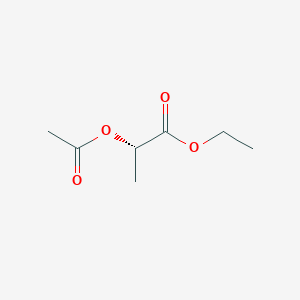
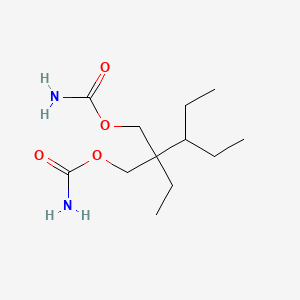
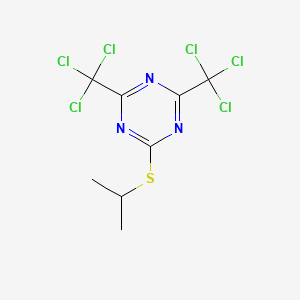
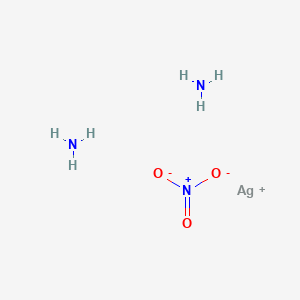
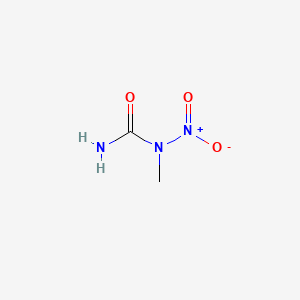
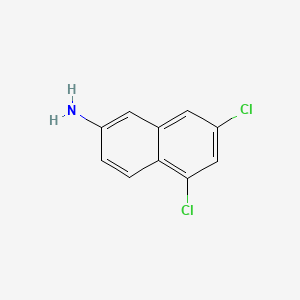


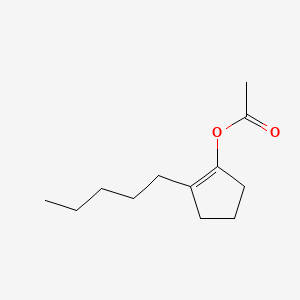
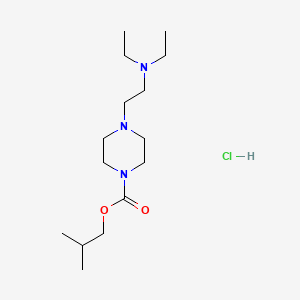
![[(2R,4aR,4bS,6aR,7S,10aR,10bS,12aS)-2,4a,6a,7,10b,12a-Hexamethyloctadecahydrochrysen-2-yl]acetic acid](/img/structure/B14702167.png)

